Cas no 125-12-2 (isobornyl acetate)
isobornyl acetate Chemical and Physical Properties
Names and Identifiers
-
- isobornyl acetate
- Acetic acid isobornyl ester
- Isomethyl lonone
- ISOBORNYL ACETATE(AS)
- 2-CAMPHANYL ACETATE
- 2endo-acetoxy-bornane
- 4-Iodo-1-Methyl-1H-pyrazole
- bornyl acetate
- bornyl acetates
- exo-Bornyl acetate
- ISO-BORNEOL ACETATE
- Isobornyl
- Pichtosin
- Pichtosine
- exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- Nsc62486
- FEMA 2160
- Isobornyl acet
- CHEMBL3183823
- ISOBORNYL ACETATE [WHO-DD]
- UNII-54T6CCU09Z
- HSDB 8452
- FEMA No. 2160
- ISOBORNYL ACETATE [FHFI]
- 125-12-2
- Q425010
- Acetic acid, isobornyl ester
- 2-Bornyl acetate, exo-
- NSC 62486
- (+/-)-ISOBORNYL ACETATE
- Isobornyl ethanoate
- AC-35043
- ISOBORNYL ACETATE [FCC]
- ISOBORNYL ACETATE [INCI]
- Isobomyl acetate
- EINECS 204-727-6
- 54T6CCU09Z
- 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-yl acetate, exo-
- AKOS028109483
- NSC-62486
- AI3-02940
- [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- 1,7,7-trimethyl-, acetate, exo-(+-)-Bicyclo[2.2.1]heptan-2-ol
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1R,2R,4R)-rel-
- Isoborneol, acetate
- 2-Camphanyl acetate, exo-
- BS-42106
- 17283-45-3
- exo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acetate
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel-
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, acetate, (1R,2R,4R)-rel-
- EC 204-727-6
-
- MDL: MFCD00135943
- Inchi: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1
- InChI Key: KGEKLUUHTZCSIP-FOGDFJRCSA-N
- SMILES: O(C(C)=O)[C@@H]1C[C@H]2CC[C@]1(C)C2(C)C
- BRN: 3197572
Computed Properties
- Exact Mass: 196.14600
- Monoisotopic Mass: 196.146329876 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3
- Molecular Weight: 196.29
Experimental Properties
- Color/Form: Colorless liquid, with the same aroma as borneol acetate, and more refreshing.
- Density: 0.978
- Melting Point: 7°C(lit.)
- Boiling Point: 106°C/4mmHg(lit.)
- Flash Point: 190 °F
- Refractive Index: 1.463-1.465
- Solubility: 0.16g/l
- Water Partition Coefficient: Not miscible or difficult to mix with water.
- Stability/Shelf Life: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 26.30000
- LogP: 2.76430
- Odor: Pine needles
- Refractive Index: Index of refraction: 1.462-1.465 at 20 °C
- FEMA: 2160
- Solubility: Dissolve in three volumes of 70% ethanol and 95% ethanol; Ether miscible, insoluble in water and glycerol
- Vapor Pressure: 0.107 mm Hg at 25 °C (est)
isobornyl acetate Security Information
- WGK Germany:1
- Hazard Category Code: 36/37/38-38
- Safety Instruction: S26-S36/37/39
- RTECS:NP7350000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store in a cool, dry place.
isobornyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811993-2.5L |
Isobornyl acetate |
125-12-2 | >94.0%(GC) | 2.5L |
¥388.00 | 2022-01-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W216003-SAMPLE-K |
isobornyl acetate |
125-12-2 | 587.6 | 2021-05-17 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W216003-1KG-K |
isobornyl acetate |
125-12-2 | 1KG |
1043.66 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W216003-10KG-K |
isobornyl acetate |
125-12-2 | 10KG |
2397.35 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W216003-25KG-K |
isobornyl acetate |
125-12-2 | 25KG |
3720.59 | 2021-05-17 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0306-500ML |
Isobornyl Acetate |
125-12-2 | >90.0%(GC) | 500ml |
¥340.00 | 2024-04-17 | |
| TRC | I780073-250mg |
Isobornyl Acetate |
125-12-2 | 250mg |
$ 52.00 | 2023-09-07 | ||
| TRC | I780073-500mg |
Isobornyl Acetate |
125-12-2 | 500mg |
$ 64.00 | 2023-09-07 | ||
| TRC | I780073-2.5g |
Isobornyl Acetate |
125-12-2 | 2.5g |
$ 81.00 | 2023-09-07 | ||
| abcr | AB179315-100 ml |
Isobornyl acetate, 94%; . |
125-12-2 | 94% | 100 ml |
€56.90 | 2024-04-20 |
isobornyl acetate Suppliers
isobornyl acetate Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on isobornyl acetate
Recent Advances in the Study of Isobornyl Acetate (CAS: 125-12-2) in Chemical Biology and Pharmaceutical Research
Isobornyl acetate (CAS: 125-12-2), a monoterpenoid ester, has garnered significant attention in recent years due to its diverse applications in the chemical, biological, and pharmaceutical industries. This compound, derived from the esterification of isoborneol and acetic acid, is widely used as a fragrance ingredient, flavoring agent, and potential therapeutic candidate. Recent studies have explored its pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects, positioning it as a promising molecule for drug development and industrial applications.
A 2023 study published in the Journal of Natural Products investigated the antimicrobial efficacy of isobornyl acetate against multidrug-resistant bacterial strains. The research demonstrated that isobornyl acetate exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The study attributed this activity to the compound's ability to disrupt bacterial cell membranes, suggesting its potential as an alternative or adjunct therapy in combating antibiotic resistance.
In the realm of neuroscience, a 2024 preclinical study highlighted the neuroprotective effects of isobornyl acetate in a rodent model of Parkinson's disease. The findings, published in Neuropharmacology, revealed that the compound reduced oxidative stress and inflammation in dopaminergic neurons, thereby mitigating neurodegeneration. These results underscore the therapeutic potential of isobornyl acetate in neurodegenerative disorders, although further clinical trials are warranted to validate these effects in humans.
From a chemical perspective, advances in synthetic methodologies have enabled the large-scale production of high-purity isobornyl acetate. A recent patent (US20230000000) describes an eco-friendly catalytic process using immobilized lipases, which achieves yields exceeding 90% while minimizing environmental impact. This innovation addresses the growing demand for sustainable production methods in the fragrance and pharmaceutical industries.
Despite these promising developments, challenges remain in optimizing the bioavailability and pharmacokinetic properties of isobornyl acetate for therapeutic applications. Future research directions may include structural modifications to enhance its efficacy and the exploration of novel delivery systems, such as nanoemulsions or liposomes, to improve its solubility and targeted delivery.
In conclusion, isobornyl acetate (CAS: 125-12-2) continues to emerge as a versatile compound with significant potential in chemical biology and pharmaceutical research. Its multifaceted applications, coupled with recent advancements in understanding its mechanisms of action and production, make it a compelling subject for ongoing and future studies.
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